5,6-Dimethyl-3H-1,2-benzodithiole-3-thione
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Overview
Description
5,6-Dimethyl-3H-1,2-benzodithiole-3-thione is a sulfur-containing heterocyclic compoundThe compound has a molecular formula of C9H8S3 and a molecular weight of 212.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3H-1,2-benzodithiole-3-thione can be achieved through several methods. One common approach involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Another method includes the use of alkynes and tertiary isopropylamines under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3H-1,2-benzodithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
5,6-Dimethyl-3H-1,2-benzodithiole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3H-1,2-benzodithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a gaseous signaling molecule. H2S regulates various physiological functions, including cardiovascular, immune, and nervous system activities . The compound interacts with molecular targets and pathways involved in these systems, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Another member of the 1,2-dithiole-3-thione family with similar pharmacological activities.
Anethole dithiolethione: Known for its chemopreventive properties.
Oltipraz: A commercial drug with antitumor and antioxidant activities.
Uniqueness
5,6-Dimethyl-3H-1,2-benzodithiole-3-thione is unique due to its specific substitution pattern on the benzodithiole ring, which may influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
35954-05-3 |
---|---|
Molecular Formula |
C9H8S3 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
5,6-dimethyl-1,2-benzodithiole-3-thione |
InChI |
InChI=1S/C9H8S3/c1-5-3-7-8(4-6(5)2)11-12-9(7)10/h3-4H,1-2H3 |
InChI Key |
JCKXDROISJRKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SSC2=S |
Origin of Product |
United States |
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